molecular formula C10H14BrN B3023192 1-(4-bromophenyl)-N,N-dimethylethanamine CAS No. 140621-51-8

1-(4-bromophenyl)-N,N-dimethylethanamine

Cat. No. B3023192
CAS RN: 140621-51-8
M. Wt: 228.13 g/mol
InChI Key: YUNJWUBNQZOPRY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Bromophenyl)-N,N-dimethylethanamine, also known as this compound hydrobromide or 1BP-DMEA, is a synthetic organic compound belonging to the class of organic compounds known as amines. It is a white solid with a molecular weight of 303.19 g/mol and a melting point of 178-180°C. 1BP-DMEA is used as a reagent in organic synthesis, and is also used in the synthesis of various pharmaceutical compounds.

Safety and Hazards

Safety and hazards analysis involves determining the potential risks associated with handling or exposure to the compound. This can include toxicity, flammability, environmental hazards, and precautions for safe handling and storage .

Future Directions

Future directions could involve potential applications or areas of research for the compound. This could include potential uses in medicine, materials science, or other fields .

Biochemical Analysis

Biochemical Properties

1-(4-Bromophenyl)-N,N-dimethylethanamine plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to interact with acetylcholinesterase, an enzyme responsible for hydrolyzing acetylcholine in the nervous system. This interaction can lead to the inhibition of acetylcholinesterase activity, affecting neurotransmission and potentially leading to neurotoxic effects . Additionally, this compound may interact with other proteins involved in oxidative stress responses, influencing cellular redox states and contributing to oxidative damage .

Cellular Effects

The effects of this compound on various cell types and cellular processes are diverse. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the activity of signaling pathways such as the MAPK/ERK pathway, leading to changes in cell proliferation and differentiation . Furthermore, this compound can affect gene expression by modulating transcription factors and epigenetic markers, resulting in altered cellular functions . Its impact on cellular metabolism includes changes in energy production and utilization, potentially leading to metabolic imbalances .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to inhibition or activation of their functions. For example, the compound’s interaction with acetylcholinesterase results in enzyme inhibition, affecting neurotransmitter levels and synaptic transmission . Additionally, this compound may influence gene expression by binding to DNA or interacting with transcription factors, thereby modulating the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular functions. The compound’s stability may vary under different experimental conditions, influencing its efficacy and potency . Over time, degradation products of this compound may accumulate, potentially leading to altered biological activities and toxic effects . Long-term studies have shown that prolonged exposure to the compound can result in persistent changes in cellular functions, including chronic oxidative stress and impaired cellular homeostasis .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, the compound may exhibit therapeutic effects, such as neuroprotection or anti-inflammatory properties . At higher doses, it can induce toxic effects, including neurotoxicity, hepatotoxicity, and other adverse reactions . Threshold effects have been observed, where specific dosage levels are required to elicit significant biological responses . Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in preclinical studies.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound undergoes phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation . Enzymes such as cytochrome P450s play a crucial role in its metabolism, leading to the formation of metabolites that may retain or exhibit different biological activities . These metabolic pathways can influence the compound’s pharmacokinetics and overall biological effects .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. The compound can be taken up by cells through passive diffusion or active transport mechanisms . Once inside the cells, it may interact with intracellular binding proteins that facilitate its localization and accumulation in specific cellular compartments . The distribution of this compound within tissues can vary depending on factors such as tissue perfusion, binding affinity, and metabolic activity .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, it has been observed to localize in mitochondria, where it can interact with mitochondrial proteins and influence mitochondrial functions . The subcellular distribution of this compound can affect its efficacy and potential therapeutic applications .

properties

IUPAC Name

1-(4-bromophenyl)-N,N-dimethylethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BrN/c1-8(12(2)3)9-4-6-10(11)7-5-9/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUNJWUBNQZOPRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=C(C=C1)Br)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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